[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate
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Overview
Description
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amino group, and a propanoate ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with an amino group through a nucleophilic substitution reaction.
Condensation Reaction: The amino group on the pyridine ring reacts with a carbonyl compound to form the imine (Schiff base).
Esterification: The imine is then esterified with 2-(2-methylphenoxy)propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyridine ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-3-4-6-14(11)21-12(2)16(20)22-19-15(17)13-7-9-18-10-8-13/h3-10,12H,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVEVYRHNFBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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